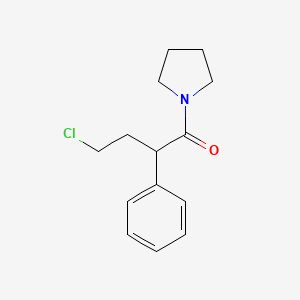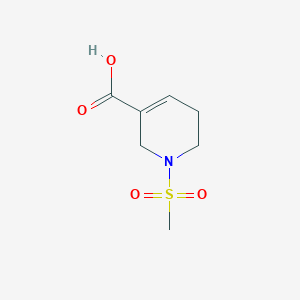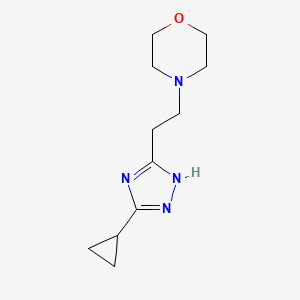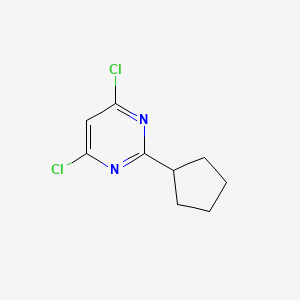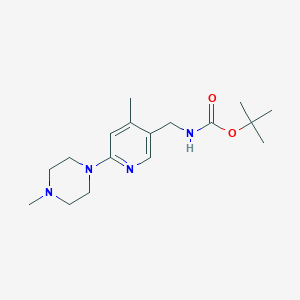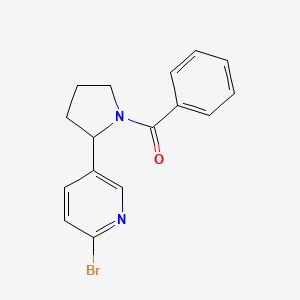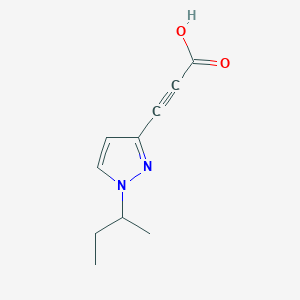
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is an organic compound that features a pyrazole ring substituted with a sec-butyl group and a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the pyrazole derivative with propiolic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-(tert-Butyl)-1H-pyrazol-3-yl)propiolic acid
- 3-(1-(n-Butyl)-1H-pyrazol-3-yl)propiolic acid
- 3-(1-(iso-Butyl)-1H-pyrazol-3-yl)propiolic acid
Uniqueness
3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its tert-butyl, n-butyl, and iso-butyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(1-butan-2-ylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-8(2)12-7-6-9(11-12)4-5-10(13)14/h6-8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
HZFCOAIAGKJYOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C=CC(=N1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


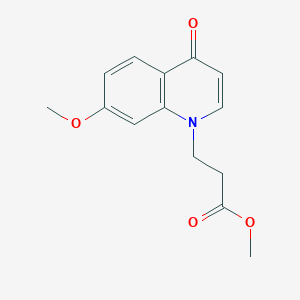
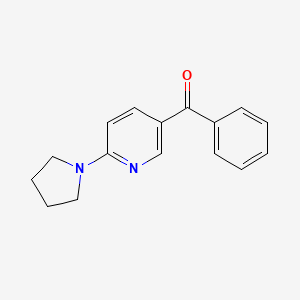


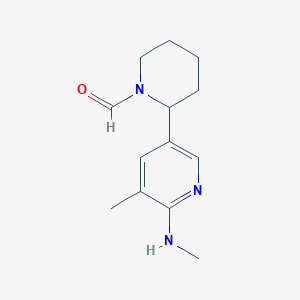

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
